molecular formula C17H14O3S B14346881 6-Methoxy-2-(4-methoxyphenyl)-4H-1-benzothiopyran-4-one CAS No. 92838-12-5

6-Methoxy-2-(4-methoxyphenyl)-4H-1-benzothiopyran-4-one

Cat. No.: B14346881
CAS No.: 92838-12-5
M. Wt: 298.4 g/mol
InChI Key: FGFNOIITSWJKKP-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methoxyphenyl)-4H-1-benzothiopyran-4-one is a chemical compound with the molecular formula C16H14O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-methoxyphenyl)-4H-1-benzothiopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-hydroxythiophenol in the presence of a base, followed by cyclization to form the benzothiopyran ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-methoxyphenyl)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-Methoxy-2-(4-methoxyphenyl)-4H-1-benzothiopyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4-methoxyphenyl)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: This compound has a similar structure but with a chromen ring instead of a benzothiopyran ring.

    6-Methoxy-2-phenethyl-4H-chromen-4-one: Another similar compound with a phenethyl group instead of a methoxyphenyl group.

Uniqueness

6-Methoxy-2-(4-methoxyphenyl)-4H-1-benzothiopyran-4-one is unique due to its benzothiopyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

92838-12-5

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)thiochromen-4-one

InChI

InChI=1S/C17H14O3S/c1-19-12-5-3-11(4-6-12)17-10-15(18)14-9-13(20-2)7-8-16(14)21-17/h3-10H,1-2H3

InChI Key

FGFNOIITSWJKKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(S2)C=CC(=C3)OC

Origin of Product

United States

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